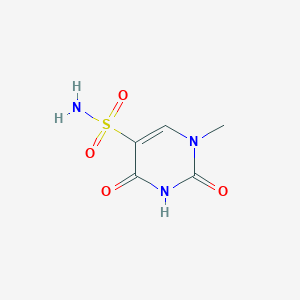
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a heterocyclic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring with two oxo groups at positions 2 and 4, a methyl group at position 1, and a sulfonamide group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of 5-hydroxyuracil derivatives with sulfonamide reagents. One common method involves the use of methacrylic anhydride to react with 5-hydroxyuracil derivatives, forming the desired compound . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated pyrimidines, and various substituted pyrimidine compounds.
Scientific Research Applications
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a carboxamide group instead of a sulfonamide group and exhibits different chemical reactivity and biological activity.
Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a carboxylate group and is used in different synthetic applications.
Uniqueness
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and potential biological activities. The presence of the sulfonamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Biological Activity
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
- Molecular Formula : C₆H₆N₂O₄S
- Molecular Weight : 190.18 g/mol
- CAS Number : Not explicitly listed but related compounds exist under similar identifiers.
- Physical State : Solid at room temperature.
Biological Activity Overview
The biological activity of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives has been investigated in various studies. Key activities include:
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:
- A study demonstrated that certain pyrimidine derivatives showed potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- In vitro studies have revealed that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
- Animal models have confirmed its efficacy in reducing inflammation markers in conditions like arthritis.
3. Anticancer Properties
Emerging data suggest potential anticancer effects:
- In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range .
- The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds:
The mechanisms by which 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exert their biological effects are varied:
- Antimicrobial : Inhibition of DNA synthesis and interference with metabolic pathways essential for bacterial growth.
- Anti-inflammatory : Modulation of signaling pathways associated with inflammation (e.g., NF-kB pathway).
- Anticancer : Induction of oxidative stress leading to apoptosis and disruption of cell cycle progression.
Properties
Molecular Formula |
C5H7N3O4S |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
1-methyl-2,4-dioxopyrimidine-5-sulfonamide |
InChI |
InChI=1S/C5H7N3O4S/c1-8-2-3(13(6,11)12)4(9)7-5(8)10/h2H,1H3,(H2,6,11,12)(H,7,9,10) |
InChI Key |
AKDCXZDYSRRTNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















